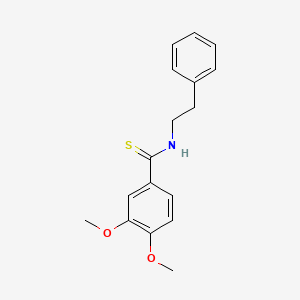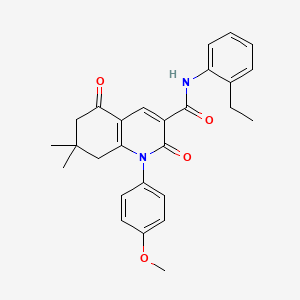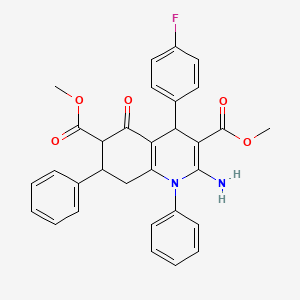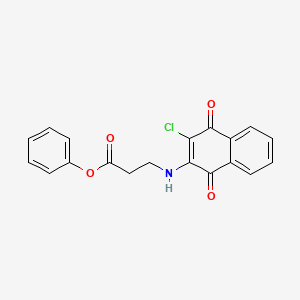![molecular formula C12H17N3O3S B11067890 4-({[6-Methyl-2-(methylthio)pyrimidin-4-yl]oxy}acetyl)morpholine](/img/structure/B11067890.png)
4-({[6-Methyl-2-(methylthio)pyrimidin-4-yl]oxy}acetyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[6-METHYL-2-(METHYLSULFANYL)-4-PYRIMIDINYL]OXY}-1-MORPHOLINO-1-ETHANONE is a complex organic compound that features a pyrimidine ring substituted with a methylsulfanyl group and a morpholino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-METHYL-2-(METHYLSULFANYL)-4-PYRIMIDINYL]OXY}-1-MORPHOLINO-1-ETHANONE typically involves the nucleophilic substitution of a methylsulfanyl group on a pyrimidine ring. One common method involves the reaction of 2-methylsulfanyl-6-polyfluoroalkylpyrimidin-4-ones with morpholine under optimized conditions to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[6-METHYL-2-(METHYLSULFANYL)-4-PYRIMIDINYL]OXY}-1-MORPHOLINO-1-ETHANONE undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The methylsulfanyl group can be substituted by nucleophiles such as morpholine.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include morpholine, polyfluoroalkyl reagents, and various catalysts such as palladium and copper iodide .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the nucleophilic substitution of the methylsulfanyl group with morpholine results in the formation of 2-morpholino-6-polyfluoroalkylpyrimidin-4-ones .
Scientific Research Applications
2-{[6-METHYL-2-(METHYLSULFANYL)-4-PYRIMIDINYL]OXY}-1-MORPHOLINO-1-ETHANONE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Used in the development of new materials with unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[6-METHYL-2-(METHYLSULFANYL)-4-PYRIMIDINYL]OXY}-1-MORPHOLINO-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo nucleophilic substitution reactions, which can modify the activity of enzymes and other proteins. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-Methylsulfanyl-6-polyfluoroalkylpyrimidin-4-ones: These compounds share a similar pyrimidine ring structure with a methylsulfanyl group.
5-Arylidene-1-methyl-2-[2-(methylsulfanyl)-2-phenylethenyl]-1H-imidazol-5(4H)-ones: These compounds feature a methylsulfanyl group and are synthesized using similar reaction conditions.
Properties
Molecular Formula |
C12H17N3O3S |
|---|---|
Molecular Weight |
283.35 g/mol |
IUPAC Name |
2-(6-methyl-2-methylsulfanylpyrimidin-4-yl)oxy-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C12H17N3O3S/c1-9-7-10(14-12(13-9)19-2)18-8-11(16)15-3-5-17-6-4-15/h7H,3-6,8H2,1-2H3 |
InChI Key |
WDOGUUIOOOCGEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)OCC(=O)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-Benzothiazol-2-ylsulfanyl)-1-[3-(phenylsulfonyl)imidazolidin-1-yl]ethanone](/img/structure/B11067807.png)
![2-[2-methoxy-4-(6-methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenoxy]acetamide](/img/structure/B11067808.png)
![3,4-dimethoxy-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B11067811.png)
![1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B11067815.png)
![4-(3-methylphenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B11067822.png)



![2,4-dichloro-6-[(1H-indazol-5-ylamino)methyl]phenol](/img/structure/B11067868.png)
![1'-Isobutyl-2'-isopropyl-6'-nitro-1',4'-dihydro-2H,2'H-spiro[pyrimidine-5,3'-quinoline]-2,4,6(1H,3H)-trione](/img/structure/B11067881.png)


![2-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-6-propylpyrimidin-4(3H)-one](/img/structure/B11067903.png)
![1'-ethyl-2'-methyl-6'-nitro-1',4'-dihydro-2H,2'H-spiro[pyrimidine-5,3'-quinoline]-2,4,6(1H,3H)-trione](/img/structure/B11067913.png)
